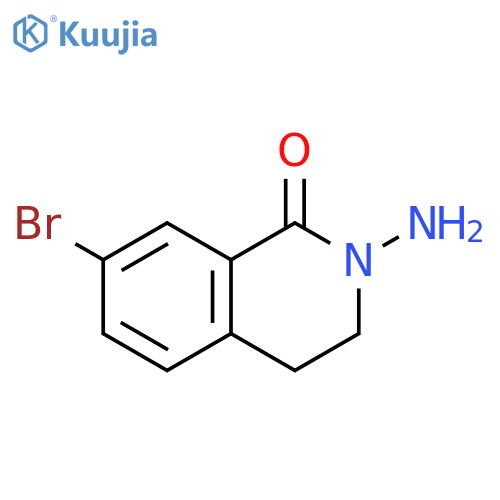

Cas no 2068151-21-1 (2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

2068151-21-1 structure

商品名:2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one

CAS番号:2068151-21-1

MF:C9H9BrN2O

メガワット:241.084561109543

MDL:MFCD30146423

CID:5241609

PubChem ID:131522462

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one

- 2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one

-

- MDL: MFCD30146423

- インチ: 1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2

- InChIKey: HWDXUAOMBIFXGL-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC(Br)=C2)CCN1N

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-300039-0.05g |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95.0% | 0.05g |

$1109.0 | 2025-03-19 | |

| Enamine | EN300-300039-0.5g |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95.0% | 0.5g |

$3070.0 | 2025-03-19 | |

| Enamine | EN300-300039-10.0g |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95.0% | 10.0g |

$16930.0 | 2025-03-19 | |

| Enamine | EN300-300039-1.0g |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95.0% | 1.0g |

$3937.0 | 2025-03-19 | |

| Enamine | EN300-300039-5.0g |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95.0% | 5.0g |

$11418.0 | 2025-03-19 | |

| Enamine | EN300-300039-2.5g |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95.0% | 2.5g |

$7718.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589299-1g |

2-Amino-7-bromo-3,4-dihydroisoquinolin-1(2H)-one |

2068151-21-1 | 98% | 1g |

¥21451 | 2023-04-08 | |

| 1PlusChem | 1P024SCA-250mg |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95% | 250mg |

$2470.00 | 2023-12-19 | |

| 1PlusChem | 1P024SCA-2.5g |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95% | 2.5g |

$9602.00 | 2023-12-19 | |

| Aaron | AR024SKM-1g |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one |

2068151-21-1 | 95% | 1g |

$5439.00 | 2025-02-15 |

2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one 関連文献

-

1. Book reviews

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

2068151-21-1 (2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one) 関連製品

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量